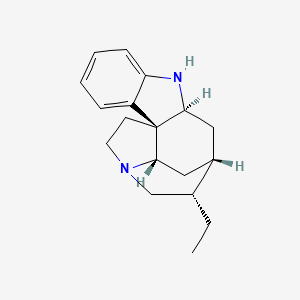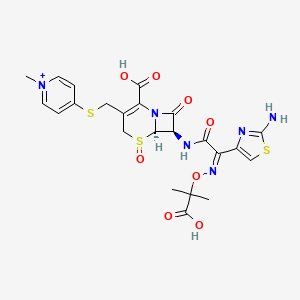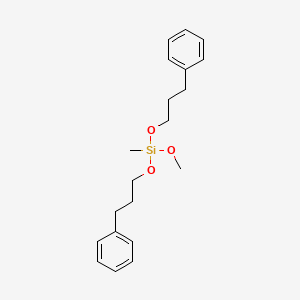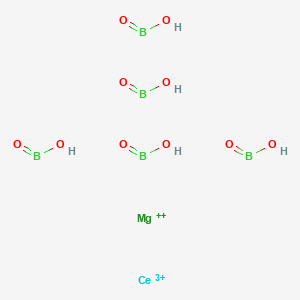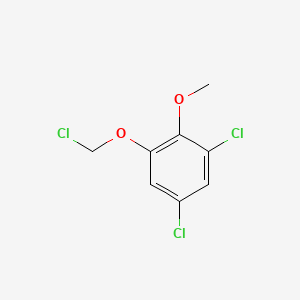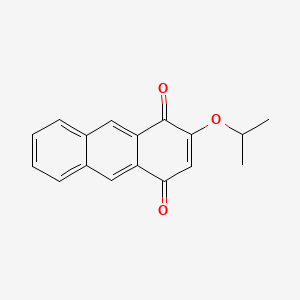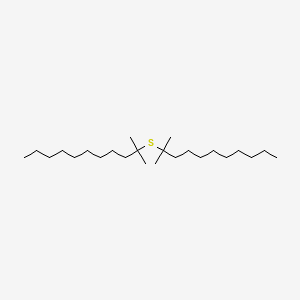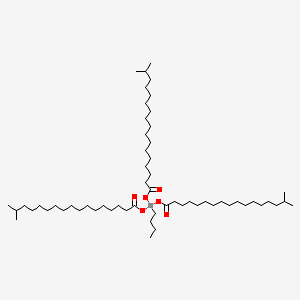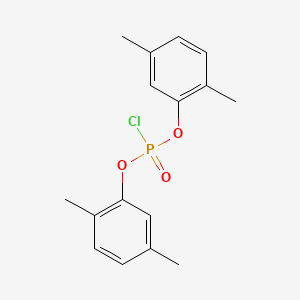
sec-Butyl 2-chloroacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 2-chloroacetoacetate: is an organic compound with the molecular formula C8H13ClO3. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a sec-butyl group, and one of the hydrogen atoms of the methylene group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Ethyl Chloroacetate and sec-Butyl Alcohol:
- Ethyl chloroacetate is reacted with sec-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield sec-butyl 2-chloroacetoacetate.
- Reaction:
C4H9OH+ClCH2COOEt→C8H13ClO3+EtOH
-
Industrial Production Methods:
- Industrially, this compound can be produced by the reaction of sec-butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- sec-Butyl 2-chloroacetoacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
- Example: Reaction with ammonia to form sec-butyl acetoacetamide.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized to form sec-butyl 2-chloroacetoacetic acid using oxidizing agents like potassium permanganate.
- Reduction of the carbonyl group can yield sec-butyl 2-chlorobutanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alcohols, thiols.
Major Products:
- sec-Butyl acetoacetamide, sec-butyl 2-chloroacetoacetic acid, sec-butyl 2-chlorobutanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential use in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Used as a building block in the synthesis of polymers and resins .
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in sec-butyl 2-chloroacetoacetate is highly reactive and can be easily replaced by various nucleophiles.
- The carbonyl group in the compound can undergo various transformations, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
- The compound targets nucleophiles in the reaction medium, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
- It participates in pathways involving the formation of acetoacetic acid derivatives, which are key intermediates in the synthesis of various organic compounds .
Comparison with Similar Compounds
Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-chloroacetoacetate: Similar structure but with a methyl group instead of a sec-butyl group.
tert-Butyl 2-chloroacetoacetate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Uniqueness:
- sec-Butyl 2-chloroacetoacetate is unique due to the presence of the sec-butyl group, which provides different steric and electronic properties compared to its ethyl, methyl, and tert-butyl analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
85153-47-5 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
butan-2-yl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-5(2)12-8(11)7(9)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
YOHRCJWDTDCXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



